Cyclodiol
CAS No.: 116229-13-1
Cat. No.: VC21078819
Molecular Formula: C₂₀H₂₆O₂
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116229-13-1 |
|---|---|
| Molecular Formula | C₂₀H₂₆O₂ |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | (2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15-diol |
| Standard InChI | InChI=1S/C20H26O2/c1-18-7-6-16-15-4-3-14(21)12-13(15)2-5-17(16)19(18)8-10-20(18,22)11-9-19/h3-4,12,16-17,21-22H,2,5-11H2,1H3/t16-,17-,18+,19?,20?/m1/s1 |
| Standard InChI Key | YGXXZMDWSWSCSI-UYUJGIFYSA-N |
| Isomeric SMILES | C[C@]12CC[C@H]3[C@H](C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O |
| SMILES | CC12CCC3C(C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O |
| Canonical SMILES | CC12CCC3C(C14CCC2(CC4)O)CCC5=C3C=CC(=C5)O |
Introduction
Chemical Structure and Properties
Cyclodiol, also known by its developmental code name ZK-115194, is a synthetic derivative of estradiol. Its distinguishing structural feature is a bridge between the C14α and C17α positions of the estradiol molecule, creating a cyclic structure .
Basic Chemical Information
The chemical properties of Cyclodiol are summarized in Table 1:
| Property | Value |
|---|---|
| Chemical Formula | C₂₀H₂₆O₂ |
| Molecular Weight | 298.4 g/mol |
| CAS Registry Number | 116229-13-1 |
| IUPAC Name | (2R,11S,14S)-14-methylpentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-5(10),6,8-triene-7,15-diol |
| Alternative Names | ZK-115194; 14α,17α-Ethano-17β-estradiol; 14,21-Cyclo-19-norpregna-1,3,5(10)-triene-3,17-diol |
Table 1: Chemical identification and properties of Cyclodiol
Physical Properties
The physical characteristics of Cyclodiol include:
| Property | Value |
|---|---|
| Density | 1.24 g/cm³ |
| Boiling Point | 473.4°C at 760 mmHg |
| Flash Point | 220.5°C |
| LogP | 4.14 |
| Exact Mass | 298.193 Da |
Table 2: Physical properties of Cyclodiol
Pharmacological Properties
Receptor Binding and Activation
Cyclodiol demonstrates remarkable estrogenic activity, primarily through its interaction with estrogen receptors. Studies have shown that:
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It possesses 100% of the relative binding affinity of estradiol for the human estrogen receptor alpha (ERα)
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It exhibits similar transactivational capacity as estradiol at the receptor
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When administered by subcutaneous injection, it demonstrates comparable potency to estradiol
These properties make Cyclodiol particularly interesting in estrogen-related research, as it closely mimics the activity of natural estradiol while featuring a novel structural modification.
Pharmacokinetics
The pharmacokinetic profile of Cyclodiol has been characterized in clinical studies, revealing important information about its absorption, metabolism, and elimination:
| Parameter | Value |
|---|---|
| Absolute Bioavailability | 33 ± 19% |
| Elimination Half-life | 28.7 hours |
Table 3: Pharmacokinetic parameters of Cyclodiol
The relatively long elimination half-life of Cyclodiol (28.7 hours) compared to other estrogenic compounds suggests potential advantages for therapeutic applications requiring sustained hormonal effects with less frequent dosing .
Research History and Development
Cyclodiol was developed and studied extensively during the 1990s as a potential therapeutic agent. Despite promising pharmacological properties, the compound was never commercially marketed . Research on Cyclodiol has primarily focused on its estrogenic properties and potential applications in hormone replacement therapy.
The development of Cyclodiol represents part of the broader scientific effort to create modified estrogens with improved therapeutic profiles. By introducing a bridge between the C14α and C17α positions of estradiol, researchers created a compound with similar receptor binding but potentially different metabolic properties .
Biological Effects and Mechanism of Action
Mechanism of Action
Like natural estradiol, Cyclodiol's mechanism of action involves binding to estrogen receptors, particularly the estrogen receptor alpha (ERα). Once bound, the Cyclodiol-receptor complex translocates to the nucleus where it regulates gene transcription . This process is similar to the well-documented "receptor transformation" observed with estradiol, where the binding of the hormone to its receptor induces conformational changes that enable nuclear binding and subsequent effects on RNA synthesis .
Hormonal Effects
A study examining the acute hormonal response to sublingual androstenediol (a different compound) mentioned Cyclodiol in its discussion. While not the focus of the study, this reference indicates Cyclodiol's relevance in comparative hormonal research .
The similarity of Cyclodiol's estrogenic activity to natural estradiol suggests it could produce comparable physiological effects, including:
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Regulation of reproductive system function
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Effects on bone density
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Cardiovascular system modulation
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Influences on central nervous system function
Comparative Studies and Research Applications
The structural uniqueness of Cyclodiol makes it valuable in comparative studies of estrogens. Research has investigated how the bridge between C14α and C17α positions affects:
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Receptor binding affinity
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Pharmacokinetic properties
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Metabolic stability
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Biological activity profile
In particular, the 100% relative binding affinity to ERα compared to estradiol makes Cyclodiol an interesting compound for structure-activity relationship studies in estrogen receptor biology .
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